molecular formula C16H14ClN3 B1517860 1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 1154569-19-3

1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1517860
CAS No.: 1154569-19-3
M. Wt: 283.75 g/mol
InChI Key: FOUNSTPNVIQOLP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the reaction of benzyl chloride with 3-chlorophenyl hydrazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and quality control is also common to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A range of substituted derivatives based on the reagents used.

Scientific Research Applications

1-Benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-Benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine is similar to other compounds containing the pyrazol-5-amine moiety, such as 1-methyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine and 1-ethyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine. its unique benzyl group and chlorophenyl substituent contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and chemical processes. Ongoing research continues to uncover new uses and applications for this intriguing compound.

Properties

IUPAC Name

2-benzyl-5-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c17-14-8-4-7-13(9-14)15-10-16(18)20(19-15)11-12-5-2-1-3-6-12/h1-10H,11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNSTPNVIQOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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